SERS Chemical Enhancement Factor: 4-Morpholinobenzenethiol vs. 4-Aminothiophenol on Silver
In a systematic study of substituted benzenethiols on silver clusters, the static chemical enhancement (CE) factor for the ring stretching mode (~1600 cm⁻¹) was experimentally determined for a series of para-substituted derivatives. 4-Morpholinobenzenethiol, featuring a strong electron-donating morpholino group, exhibited a CE factor of approximately 8.5-fold relative to an unenhanced reference. In contrast, 4-aminothiophenol, a commonly used analog with a different electron-donating amino group, yielded a CE factor of 5.2 under identical conditions [1].
| Evidence Dimension | Static Chemical Enhancement (CE) Factor at ~1600 cm⁻¹ (SERS on Ag) |
|---|---|
| Target Compound Data | Approximately 8.5 |
| Comparator Or Baseline | 4-Aminothiophenol: Approximately 5.2 |
| Quantified Difference | A 63% higher CE factor for 4-Morpholinobenzenethiol compared to 4-Aminothiophenol |
| Conditions | Silver cluster thiolate complexes; ring stretching mode near 1600 cm⁻¹; experimental static chemical enhancement determined via TDDFT calculations and experimental SERS measurements |
Why This Matters
For applications requiring high SERS sensitivity, 4-morpholinobenzenethiol provides a significantly stronger signal than 4-aminothiophenol, enabling lower detection limits and more robust analytical assays.
- [1] Moore, J. E., & Henry, A. I. (2013). A Look at the Origin and Magnitude of the Chemical Contribution to the Enhancement Mechanism of Surface-Enhanced Raman Spectroscopy (SERS): Theory and Experiment (Report No. ADA584205). Defense Technical Information Center. View Source
